molecular formula C22H18N2O2 B5134271 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

Cat. No. B5134271
M. Wt: 342.4 g/mol
InChI Key: HYPSTRORBZNJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide, also known as MBPA, is a synthetic compound that has gained attention in scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been reported to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has also been shown to bind to the benzodiazepine site on the GABAA receptor, which may underlie its sedative effects.
Biochemical and Physiological Effects:
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of oxidative stress, and the modulation of immune function. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has also been shown to affect the levels of various cytokines and chemokines in the body, which may contribute to its anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide in lab experiments is its relatively low toxicity and high solubility in various solvents. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is also stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of using N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is its relatively low potency compared to other compounds with similar activities. This may limit its usefulness in certain experiments where high potency is required.

Future Directions

There are several future directions for research on N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide. One area of interest is the development of more potent analogs of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the various biological activities of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide. Additionally, the potential application of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide in the treatment of various diseases, such as cancer and neurodegenerative disorders, warrants further investigation.

Synthesis Methods

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzophenone with 2-nitrobenzaldehyde, followed by reduction and acetylation. The final product is obtained through a condensation reaction between the intermediate and phenylacetic acid. The purity of the product can be determined through various analytical techniques, such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has shown potential application in various fields of scientific research, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. In neuropharmacology, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been shown to possess anxiolytic and antidepressant effects. In cancer research, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been reported to exhibit cytotoxic and antitumor activities.

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-15-7-12-19-20(13-15)26-22(24-19)17-8-10-18(11-9-17)23-21(25)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPSTRORBZNJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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